molecular formula C20H28 B12590402 4,6-Di-tert-butyl-1,2-dihydro-1,1'-biphenyl CAS No. 500228-60-4

4,6-Di-tert-butyl-1,2-dihydro-1,1'-biphenyl

Cat. No.: B12590402
CAS No.: 500228-60-4
M. Wt: 268.4 g/mol
InChI Key: IKFVBKLYKYRQSW-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the biphenyl structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl typically involves the alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of tert-butyl groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of 4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a radical scavenger, protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to oxidation .

Properties

CAS No.

500228-60-4

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,3-ditert-butyl-6-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C20H28/c1-19(2,3)16-12-13-17(15-10-8-7-9-11-15)18(14-16)20(4,5)6/h7-12,14,17H,13H2,1-6H3

InChI Key

IKFVBKLYKYRQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCC(C(=C1)C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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